molecular formula C16H21FO5 B4995296 Diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate

Diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate

Cat. No.: B4995296
M. Wt: 312.33 g/mol
InChI Key: QVNMOTQMTYOYQT-UHFFFAOYSA-N
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Description

Diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a fluorophenoxy group attached to a propyl chain, which is further connected to a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with 3-(4-fluorophenoxy)propyl bromide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, in an ethanol solvent. The enolate ion formed from diethyl propanedioate acts as a nucleophile and attacks the electrophilic carbon in the alkyl halide, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sodium Ethoxide: Used as a base in the alkylation reaction.

    Hydrochloric Acid: Employed in the hydrolysis of ester groups.

    Heat: Applied to induce decarboxylation.

Major Products Formed

    Substituted Monocarboxylic Acids: Formed through decarboxylation.

    Carboxylic Acids: Resulting from the hydrolysis of ester groups.

Scientific Research Applications

Diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Material Science: Explored for its role in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate involves its reactivity as a malonic ester. The enolate ion formed from the compound can participate in various nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The fluorophenoxy group may also interact with specific molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl Malonate: A simpler malonic ester without the fluorophenoxy group.

    Diethyl [3-(2-fluorophenoxy)propyl]malonate: Similar structure but with a different position of the fluorine atom on the phenoxy group.

Uniqueness

Diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate is unique due to the presence of the 4-fluorophenoxy group, which can impart distinct chemical and biological properties compared to other malonic esters

Properties

IUPAC Name

diethyl 2-[3-(4-fluorophenoxy)propyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FO5/c1-3-20-15(18)14(16(19)21-4-2)6-5-11-22-13-9-7-12(17)8-10-13/h7-10,14H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNMOTQMTYOYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCOC1=CC=C(C=C1)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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